Product packaging for 6-Methylene-[1,4]oxazepane(Cat. No.:)

6-Methylene-[1,4]oxazepane

Cat. No.: B8145634
M. Wt: 113.16 g/mol
InChI Key: CLXANQYKLVSDPR-UHFFFAOYSA-N
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Description

6-Methylene-[1,4]oxazepane is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B8145634 6-Methylene-[1,4]oxazepane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylidene-1,4-oxazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6-4-7-2-3-8-5-6/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXANQYKLVSDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CNCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Seven Membered Nitrogen Oxygen Heterocycles in Organic Synthesis

Seven-membered heterocycles containing nitrogen and oxygen atoms, such as oxazepines and their saturated counterparts, oxazepanes, represent a class of compounds with significant biological and pharmacological relevance. Their larger ring size, compared to more common five- and six-membered rings, imparts greater conformational flexibility, allowing them to adopt unique spatial arrangements that can lead to enhanced binding affinity and selectivity for biological targets. rsc.org The development of synthetic methodologies to access these seven-membered rings is an active area of research, with techniques like intramolecular cyclization playing a crucial role. dntb.gov.ua Radical-mediated tandem cyclization, for instance, has been explored for the construction of these complex scaffolds.

The synthesis of these heterocycles is not without its challenges, often requiring specialized strategies to achieve the desired ring closure and control stereochemistry. Methods such as 7-exo-dig cyclization have proven effective for the formation of 1,4-oxazepine (B8637140) derivatives. nih.govacs.orgresearchgate.netacs.org The inherent ring strain and conformational dynamics of these seven-membered systems make their synthesis and study a compelling area of organic chemistry.

Contextualization of 1,4 Oxazepane Scaffolds

The 1,4-oxazepane (B1358080) core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. researchgate.net Derivatives of 1,4-oxazepane have been investigated for a wide range of therapeutic applications, including as anticonvulsants and antifungal agents. rsc.org The structural framework of 1,4-oxazepane allows for diverse functionalization, enabling the modulation of physicochemical properties and biological activity.

The introduction of substituents on the 1,4-oxazepane ring can significantly influence its properties. For example, the hydrochloride salt of 1,4-oxazepan-6-ylmethanol (B2972052) enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. The conformational flexibility of the 1,4-oxazepane ring, which can adopt a chair-like conformation, is a key feature that distinguishes it from smaller heterocyclic systems and contributes to its unique biological profile. rsc.orgvulcanchem.com

Unique Structural Features of 6 Methylene Nih.govacs.orgoxazepane

Strategies Involving Intramolecular Cyclization Reactions

Intramolecular cyclization represents a robust and widely employed approach for the synthesis of 1,4-oxazepanes. These methods typically involve the formation of a key carbon-oxygen or carbon-nitrogen bond within a suitably functionalized acyclic precursor.

Brønsted and Lewis Acid-Catalyzed Approaches

Brønsted and Lewis acids are frequently utilized to catalyze the intramolecular cyclization of various precursors to form the 1,4-oxazepane ring. rsc.org These acidic catalysts can activate functional groups, facilitating the ring-closing reaction. For instance, a Brønsted acid-catalyzed carbocyclization cascade has been reported, which involves the condensation of an alcohol or sulfonamide with an aldehyde, followed by an intramolecular coupling that can lead to the formation of 1,4-oxazepanes. rsc.org This method demonstrates the versatility of acid catalysis in constructing complex heterocyclic systems. rsc.org

In a different approach, Lewis acids like copper(II) triflate have been shown to be effective in promoting the cyclization of epoxyamides to yield 6-hydroxy-1,4-oxazepan-5-ones. sci-hub.se The choice of Lewis acid can be critical, with copper(II) triflate providing good to excellent yields for a range of substrates. sci-hub.se Furthermore, the photocatalytic synthesis of substituted oxazepanes has been achieved using a combination of an organic photocatalyst and a Lewis acid additive under continuous flow conditions. organic-chemistry.orgacs.orgethz.chnih.gov This process involves the formation of an amine radical cation, which is key to the catalytic cycle. acs.orgethz.chnih.gov

A study on the synthesis of 4,7-disubstituted 1,4-oxazepanes utilized a Brønsted acid-catalyzed intramolecular etherification reaction. benthamdirect.com Gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones has also been developed for the synthesis of 1,4-oxazepine (B8637140) derivatives. acs.org This method is efficient and proceeds under mild conditions. acs.org

Cyclization of N-Tethered Bis-Alcohols

The cyclization of N-tethered bis-alcohols presents a direct route to the 1,4-oxazepane core. benthamdirect.com This strategy involves the formation of the ether linkage of the oxazepane ring through an intramolecular reaction of the two alcohol functionalities, with the nitrogen atom serving as the tether. One reported method involves a sulfuric acid-catalyzed intramolecular etherification of diversely substituted N-tethered bis-alcohols in p-dioxane. researchgate.net Careful temperature control is crucial in this process to selectively obtain the desired 1,4-oxazepane derivatives. researchgate.net

Polyformaldehyde and N-Vinylpyrrolidin-2-one Mediated Cyclizations

A one-pot reaction involving the treatment of ethanolamines with polyformaldehyde and N-vinylpyrrolidin-2-one in acetonitrile (B52724) has been employed for the synthesis of 4,7-disubstituted 1,4-oxazepanes. benthamdirect.comresearchgate.netresearchgate.net N-Vinylpyrrolidin-2-one, also known as N-vinylpyrrolidone, is a key reagent in this multicomponent approach. wikipedia.org This method proceeds at room temperature and represents a three-component Mannich-type approach. benthamdirect.com

ReagentsSolventConditionsProductReference
Ethanolamines, Polyformaldehyde, N-Vinylpyrrolidin-2-oneAcetonitrileRoom Temperature4,7-Disubstituted 1,4-Oxazepanes benthamdirect.comresearchgate.netresearchgate.net

Polymer-Supported Homoserine Derivatives in Oxazepane Formation

Solid-phase synthesis using polymer-supported homoserine derivatives offers a powerful strategy for constructing chiral 1,4-oxazepane-5-carboxylic acids. rsc.orgrsc.orgresearchgate.net In this approach, Fmoc-HSe(TBDMS)-OH is immobilized on a Wang resin and subsequently reacted with nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones. rsc.orgrsc.orgresearchgate.net

Cleavage of the resulting N-phenacyl nitrobenzenesulfonamides from the polymer support using a cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) leads to the formation of 1,4-oxazepane derivatives. rsc.orgrsc.orgresearchgate.net This cleavage mixture facilitates the reductive cyclization to yield the desired seven-membered ring. rsc.org The reaction yields a mixture of diastereomers. rsc.orgrsc.orgresearchgate.net In contrast, cleavage with TFA alone results in the removal of the silyl (B83357) protecting group followed by spontaneous lactonization. rsc.orgrsc.orgresearchgate.net

PrecursorCleavage ConditionsProductKey FeatureReferences
Polymer-supported N-phenacyl nitrobenzenesulfonamidesTFA/Et3SiH1,4-Oxazepane derivativesReductive cyclization rsc.orgrsc.orgresearchgate.net
Polymer-supported N-phenacyl nitrobenzenesulfonamidesTFALactonesSpontaneous lactonization rsc.orgrsc.orgresearchgate.net

Ring Expansion Strategies for Oxazepane Construction

Ring expansion reactions provide an alternative and powerful method for the synthesis of nitrogen-containing heterocycles, including 1,4-oxazepanes. These strategies typically involve the rearrangement of a smaller cyclic precursor to form the larger seven-membered ring.

Reductive Ring Expansion of Cyclic Ketoximes to Nitrogen Heterocycles

A systematic investigation into the reductive ring-expansion of cyclic ketoximes fused to aromatic rings using diisobutylaluminum hydride (DIBALH) has been described. acs.orgnih.gov This reaction regioselectively yields a variety of five- to eight-membered bicyclic or tricyclic heterocycles containing a nitrogen atom adjacent to an aromatic ring. acs.orgnih.gov The reaction is believed to proceed through a three-centered transition state in a stepwise mechanism. acs.orgnih.gov The preferential migration of the more electron-rich group is a key feature of this transformation. acs.orgnih.gov

Further studies have examined the use of various aluminum reductants for the ring-expansion of heterocyclic and carbocyclic ketoximes. mdpi.com Among the reductants tested, AlHCl2, prepared from LiAlH4 and AlCl3, in cyclopentyl methyl ether (CPME) was found to be a suitable reagent, providing the rearranged cyclic secondary amines in good to excellent yields. mdpi.com This method has been applied to the synthesis of 2,3,4,5-tetrahydrobenzo[b] acs.orgresearchgate.netoxazepine. mdpi.com

Ring Expansion Reactions of Oxetanes and Aziridines

Ring expansion reactions of strained three- and four-membered heterocycles, such as aziridines and oxetanes, provide a powerful and stereoselective route to larger heterocyclic systems like 1,4-oxazepanes. dntb.gov.uasioc-journal.cnresearchgate.net These reactions leverage the inherent ring strain of the starting materials to drive the formation of the thermodynamically more stable seven-membered ring.

A notable strategy involves the SN2-type ring opening of activated aziridines with haloalcohols. acs.org This process typically proceeds with high regioselectivity and stereoselectivity. The initial ring opening is often facilitated by a Lewis acid, followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine to furnish the 1,4-oxazepane ring. acs.org This methodology has been successfully applied to the synthesis of a variety of substituted nonracemic morpholines and their seven-membered homologues, the 1,4-oxazepanes. acs.org

Similarly, oxetanes have emerged as versatile building blocks for the synthesis of larger ring systems. nih.govacs.org The high ring tension in oxetanes facilitates both ring-opening and ring-expansion reactions. sioc-journal.cn An effective method for the synthesis of chiral 1,4-benzoxazepines involves the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a SPINOL-derived chiral phosphoric acid. nih.govacs.org This reaction affords benz mdpi.comnih.govoxazepines in good to high yields (up to 98%) and with high enantioselectivity (up to 94% ee). nih.govacs.org

Another approach to 1,4-oxazepanes through ring expansion involves the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions. This reaction yields not only the expected 4-benzyl-3-phenoxymethyl morpholines but also significant quantities of 4-benzyl-6-phenoxy-1,4-oxazepanes. The formation of the ring-expanded product is attributed to neighboring group participation, which leads to an ambident aziridinium (B1262131) cation intermediate that subsequently rearranges to the more stable seven-membered ring. rsc.org

Advanced Catalytic Approaches in Oxazepane Synthesis

Modern catalytic methods have revolutionized the synthesis of complex heterocyclic structures, and 1,4-oxazepanes are no exception. These approaches often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Photoredox Catalysis for Oxazepane Formation

Photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing light energy to initiate redox reactions under mild conditions. usp.brbeilstein-journals.org This strategy has been successfully applied to the synthesis of substituted oxazepanes. ethz.chacs.org A photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents enables a scalable synthesis of substituted morpholines and oxazepanes. ethz.chacs.org The key to this process is the combination of an inexpensive organic photocatalyst, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP), and a Lewis acid additive. This combination facilitates the formation of an amine radical cation, which is crucial for the catalytic cycle. ethz.chacs.org The reaction can be performed under continuous flow conditions, which reduces reaction times and aids in scalability. ethz.chacs.org

The general mechanism of photoredox catalysis involves the photoexcitation of the catalyst, which can then engage in either an oxidative or reductive quenching cycle depending on the substrates and reaction conditions. usp.brbeilstein-journals.org In the context of oxazepane synthesis, the photocatalyst, upon absorbing light, can activate a substrate through a single electron transfer, initiating a cascade of reactions that ultimately leads to the formation of the desired heterocyclic ring.

Metal-Catalyzed Cycloadditions and Annulations

Transition metal-catalyzed cycloaddition and annulation reactions are highly efficient methods for constructing cyclic systems, including 1,4-oxazepanes. rsc.org Palladium-catalyzed oxa-[4+n] dipolar cycloadditions using 1,4-O/C dipole synthons have been developed for the synthesis of various oxygen-containing heterocycles. rsc.org These reactions offer a versatile route to five- to nine-membered O-heterocycles. rsc.org

Gold-catalyzed reactions have also been employed in the synthesis of oxazepane derivatives. For instance, a gold(I)-catalyzed enantioselective formal [4+3] cycloaddition has been reported for the synthesis of 1,2-oxazepane derivatives. beilstein-journals.org While this specific example leads to a 1,2-oxazepane, the underlying principles of using metal catalysts to control the regio- and stereoselectivity of cycloadditions are broadly applicable to the synthesis of various heterocyclic systems.

Tandem Transformations for Benzo-1,4-Oxazepine Derivatives

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly atom- and step-economical. A notable example is the synthesis of benzo-1,4-oxazepine derivatives through a tandem transformation involving C-N coupling and C-H carbonylation. mdpi.comresearchgate.netmdpi.com This reaction utilizes various phenylamines and allyl halides under a carbon dioxide atmosphere, catalyzed by a copper(I) species. mdpi.comresearchgate.netmdpi.com The proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle. mdpi.com This method provides access to a range of benzo-1,4-oxazepine derivatives in good yields. mdpi.comresearchgate.net

Another approach involves a base-promoted synthesis of multisubstituted benzo[b] mdpi.comnih.govoxazepines from N-(2-haloaryl)enaminones. rsc.org This procedure requires only a simple base like cesium carbonate and provides a variety of polysubstituted benzo[b] mdpi.comnih.govoxazepine derivatives in yields up to 95%. rsc.org

One-Pot and Multicomponent Reactions for Substituted Oxazepanes

One-pot and multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the rapid assembly of complex molecules from simple starting materials in a single reaction vessel. nih.gov These reactions are highly efficient and often lead to the formation of diverse molecular scaffolds.

Isocyanide-Based Three-Component Reactions

Isocyanide-based multicomponent reactions, such as the Ugi reaction, are particularly versatile for the synthesis of heterocyclic compounds. researchgate.netfrontiersin.orgnih.gov A novel one-pot, three-component reaction of 2-aminophenols, Meldrum's acid, and isocyanides has been developed for the synthesis of tetrahydrobenzo[b] mdpi.comnih.govoxazepine derivatives. nih.gov This reaction proceeds at ambient temperature and provides the desired products in good to excellent yields. nih.gov

Starting Materials Reaction Type Product Yield Reference(s)
2-Aminophenols, Meldrum's acid, IsocyanidesOne-pot, three-component reactionTetrahydrobenzo[b] mdpi.comnih.govoxazepine derivativesGood to excellent nih.gov
2-(2-Formylphenoxy)acetic acid, 2-Aminobenzamide, IsocyanidesOne-pot, three-component reactionOxazepine-quinazolinone bis-heterocyclic scaffoldsExcellent frontiersin.orgnih.gov
Phenylamines, Allyl halides, CO2Tandem C-N coupling/C-H carbonylationBenzo-1,4-oxazepine derivativesGood mdpi.comresearchgate.net
N-(2-Haloaryl)enaminonesBase-promoted intramolecular cyclizationMultisubstituted benzo[b] mdpi.comnih.govoxazepinesUp to 95% rsc.org
Aldehydes, Silicon amine protocol (SLAP) reagentsPhotoredox catalysisSubstituted oxazepanes- ethz.chacs.org
3-Substituted oxetanes, 2-AminophenolsEnantioselective desymmetrizationChiral 1,4-benzoxazepinesUp to 98% nih.govacs.org
4-Benzyl-3-chloromethylmorpholine, Phenoxide anionsRing expansion4-Benzyl-6-phenoxy-1,4-oxazepanesSignificant rsc.org

Utilizing N-Propargylamines as Precursors

N-propargylamines are versatile and readily available building blocks for the synthesis of a variety of nitrogen-containing heterocycles, including 1,4-oxazepanes. beilstein-journals.orgnih.gov Their utility stems from the presence of a reactive alkyne moiety that can participate in cyclization reactions. The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines has seen significant development, offering atom-economical and shorter synthetic routes. researchgate.net

One specific method involves the gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones to generate 1,4-oxazepine derivatives. acs.org This transformation is efficient and can be performed in one pot under mild conditions, tolerating a range of substituents on the N-propargylic β-enaminone starting material. acs.org Another approach describes a facile synthesis of 6-chloro-2-methylene-2,3-dihydro-1,4-oxazepines from N-propargylic β-enaminones. This method proceeds through an initial chlorination followed by an electrophilic cyclization mediated by zinc chloride. researchgate.net

While N-propargylamines are valuable precursors, challenges such as competitive lactonization can arise, sometimes leading to lower yields of the desired oxazepane.

Stereoselective and Regioselective Synthetic Pathways

The biological activity of chiral molecules is often dependent on their specific stereochemistry. unipv.it Consequently, the development of synthetic methods that allow for the precise control of stereocenters and regiochemistry during the formation of the 1,4-oxazepane ring is of paramount importance.

Significant progress has been made in the stereoselective synthesis of chiral 1,4-oxazepanes. One notable strategy involves the preparation of novel 1,4-oxazepane-5-carboxylic acids with two stereocenters starting from polymer-supported homoserine. researchgate.netsemanticscholar.orgrsc.org In this multi-step process, the configuration of one stereocenter is predetermined by the starting material (S-homoserine), and the configuration of the newly formed stereocenter can be controlled. semanticscholar.orgrsc.org For instance, detailed NMR analysis, including the study of vicinal 1H–1H couplings and NOE correlations, has been used to determine the relative configuration and the favored chair-like conformation of the resulting oxazepane scaffold. rsc.org

Another approach to achieving stereoselectivity is through a Lewis acid-mediated "endo-dig" hydroalkoxylation-reduction cascade on internal alkynols, which provides an expedient route to stereoselectively substituted cyclic ethers and 1,4-oxazepanes. nih.gov The stereochemistry of the products in some syntheses has been confirmed using techniques such as circular dichroism and specific optical rotation. acs.org

Regiochemical control is crucial in cyclization reactions to ensure the formation of the desired ring size and isomer. For the synthesis of 1,4-oxazepanes, a 7-endo cyclization is typically required. Researchers have successfully employed haloetherification as a means to achieve regio- and stereoselective 7-endo cyclization. acs.orgnih.gov Mechanistic studies, combining computational and experimental data, have shed light on the factors governing this regioselectivity. acs.org

In the context of N-propargylamines, the mode of cyclization (e.g., 5-exo-dig vs. 6-endo-dig) is a key consideration. chemrevlett.com For instance, a base-promoted cyclization of certain alkynyl alcohols has been shown to proceed exclusively via an exo-dig pathway to yield 1,4-oxazine and 1,4-oxazepine derivatives. acs.org The substitution pattern on the starting materials can also influence the regioselectivity of the cyclization. researchgate.netsemanticscholar.org For example, in the synthesis of 1,4-oxazepane derivatives from substituted 2-bromoacetophenones, the regioselectivity was found to be dependent on the nature of the substituents. researchgate.netsemanticscholar.org

Continuous Flow Synthesis Techniques for Oxazepanes

Continuous flow synthesis has emerged as a powerful technology for the production of pharmaceuticals and fine chemicals, offering advantages such as improved safety, scalability, and reaction efficiency. This technique has been successfully applied to the synthesis of oxazepanes. ethz.chacs.orgnih.gov

A notable example is the photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents to produce substituted morpholines and oxazepanes under continuous flow conditions. acs.orgnih.govorganic-chemistry.org This method utilizes an inexpensive organic photocatalyst in conjunction with a Lewis acid additive. ethz.chacs.org The implementation of a continuous flow process for this reaction has been shown to reduce reaction times and facilitate scale-up. acs.org

The following table summarizes the key aspects of a continuous flow synthesis of oxazepanes:

Table 1: Parameters for Continuous Flow Synthesis of Oxazepanes
Parameter Value/Condition Reference
Catalyst System 2,4,6-triphenylpyrylium tetrafluoroborate (TPP) with a Lewis acid additive (e.g., TMSOTf) ethz.chacs.org
Reactants Aldehydes and Silicon Amine Protocol (SLAP) reagents acs.orgnih.gov
Reactor Type Homemade photoflow reactor acs.org
Reactor Volume 1.70 mL acs.org
Light Source Blue light ethz.ch
Flow Rate 0.10 mL/min ethz.ch

| Solvent System | CH3CN/HFIP 10:1 | ethz.ch |

This approach highlights the potential of continuous flow technology to enable the simple and scalable synthesis of substituted N-heterocycles like oxazepanes for applications in drug discovery and development. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-Methylene- bldpharm.comhmdb.caoxazepane, both one-dimensional and two-dimensional NMR methods are invaluable for assigning the specific proton (¹H) and carbon (¹³C) environments and establishing their connectivity.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift Assignment and Coupling Analysis

One-dimensional NMR provides fundamental information about the chemical environment and neighboring nuclei for each unique proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Methylene- bldpharm.comhmdb.caoxazepane is expected to show distinct signals for the protons on the heterocyclic ring and the exocyclic methylene group. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the anisotropy of the double bond. libretexts.org The secondary amine (N-H) proton typically appears as a broad singlet, the position of which can be solvent-dependent. The protons on carbons adjacent to the heteroatoms (C2, C3, C5, C7) are expected in the range of δ 2.5-4.0 ppm. The vinyl protons of the methylene group (=CH₂) would likely appear further downfield, around δ 4.5-5.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. libretexts.org For 6-Methylene- bldpharm.comhmdb.caoxazepane, six distinct signals are anticipated. The sp² hybridized carbons of the methylene group (C6 and =CH₂) are expected in the downfield region (δ 100-150 ppm). The sp³ hybridized carbons of the ring (C2, C3, C5, C7) will appear in the upfield region, with their exact shifts determined by their proximity to the oxygen and nitrogen atoms. researchgate.net

Predicted ¹H and ¹³C NMR Data Tables

The following tables summarize the predicted chemical shifts and multiplicities for 6-Methylene- bldpharm.comhmdb.caoxazepane. These values are estimates based on standard NMR principles and data from analogous structures.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Methylene- bldpharm.comhmdb.caoxazepane

Atom Position Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz
H on =CH₂ ~4.8 s (singlet) N/A
H on C2 ~3.8 t (triplet) ~5-6
H on C3 ~2.9 t (triplet) ~5-6
H on C5 ~3.2 s (singlet) N/A
H on C7 ~3.9 s (singlet) N/A
H on N4 ~2.0 br s (broad singlet) N/A

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Methylene- bldpharm.comhmdb.caoxazepane

Atom Position Predicted δ (ppm)
=CH₂ ~110
C2 ~70
C3 ~50
C5 ~55
C6 ~145
C7 ~75

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the structure by revealing through-bond and through-space correlations between nuclei. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 6-Methylene- bldpharm.comhmdb.caoxazepane, a key correlation (cross-peak) would be expected between the proton signals of the C2-H₂ and C3-H₂ groups, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It allows for the definitive assignment of each carbon atom by linking it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is essential for piecing together the molecular skeleton. Key expected correlations for 6-Methylene- bldpharm.comhmdb.caoxazepane would include:

Correlations from the exocyclic =CH₂ protons to carbons C5 and C7.

Correlations from the C5-H₂ protons to carbons C3, C6, and C7.

Correlations from the C7-H₂ protons to carbons C5 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This is particularly useful for determining the three-dimensional conformation of the flexible seven-membered ring. For instance, NOESY could reveal spatial proximity between protons on C3 and C5, providing insight into the ring's preferred puckering.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 6-Methylene- bldpharm.comhmdb.caoxazepane would be expected to display several characteristic absorption bands corresponding to its structural features. ignited.in

Key expected absorptions include:

N-H Stretch: A moderate, somewhat broad absorption in the region of 3300-3500 cm⁻¹ for the secondary amine.

C-H Stretches: Absorptions for sp³ C-H bonds (from the ring methylenes) are expected just below 3000 cm⁻¹, while the sp² C-H stretch (from the exocyclic methylene) should appear just above 3000 cm⁻¹.

C=C Stretch: A characteristic absorption for the carbon-carbon double bond is expected in the range of 1640-1680 cm⁻¹.

C-O-C Stretch: A strong, characteristic band for the ether linkage is expected in the region of 1050-1150 cm⁻¹.

C-N Stretch: This absorption typically appears in the 1020-1250 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for 6-Methylene- bldpharm.comhmdb.caoxazepane

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Moderate, Broad
=C-H Stretch 3010 - 3095 Moderate
-C-H Stretch 2850 - 2960 Moderate to Strong
C=C Stretch 1640 - 1680 Moderate
C-O-C Stretch 1050 - 1150 Strong
C-N Stretch 1020 - 1250 Moderate

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. libretexts.org

For 6-Methylene- bldpharm.comhmdb.caoxazepane (C₆H₁₁NO), the calculated molecular weight is approximately 113.15 g/mol . In an MS experiment, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this mass.

Common fragmentation pathways for ethers and amines often involve alpha-cleavage, where the bond adjacent to the heteroatom breaks. docbrown.info Likely fragmentation for this compound would involve the loss of small, stable neutral molecules or radicals, leading to characteristic fragment ions that can help confirm the structure.

Advanced Spectroscopic and Diffraction Methods for Solid-State Characterization

While solution-state NMR provides excellent information on molecular structure, advanced methods are required to understand the solid-state properties. As the hydrochloride salt of this compound is known to exist, these techniques could be applied to a crystalline form. sigmaaldrich.comsigmaaldrich.com

Solid-State NMR (SSNMR): Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C NMR spectra of solid samples. This would offer insights into the molecular conformation and packing in the crystal lattice, which may differ from the solution state.

X-ray Crystallography: If a suitable single crystal of 6-Methylene- bldpharm.comhmdb.caoxazepane or its salt can be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine precise bond lengths, bond angles, and the absolute conformation of the molecule in the solid state, confirming the puckering of the seven-membered ring and the intermolecular interactions within the crystal.

X-Ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net For 6-Methylene- rsc.orgresearchgate.netoxazepane, obtaining a single crystal suitable for XRD analysis would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the seven-membered oxazepane ring.

Hypothetical Crystal Structure Analysis:

Should a single crystal of 6-Methylene- rsc.orgresearchgate.netoxazepane hydrochloride be grown, XRD analysis would be expected to reveal key structural features. The seven-membered rsc.orgresearchgate.netoxazepane ring is conformationally flexible and can adopt several low-energy conformations, such as a twist-chair or a twist-boat. The precise conformation would be determined by the interplay of steric and electronic factors within the crystal lattice. For instance, the crystal structure of a dibromoimidazo[1,2-d] rsc.orgresearchgate.netbenzoxazepine derivative revealed a specific conformation of the oxazepine ring, highlighting the utility of this technique in defining complex heterocyclic systems. researchgate.net

The analysis would also precisely define the geometry of the exocyclic methylene group, confirming its planarity and its orientation relative to the oxazepane ring. Intermolecular interactions, such as hydrogen bonding involving the secondary amine (as the hydrochloride salt) and the ether oxygen, would also be elucidated, providing insight into the crystal packing. mdpi.com

Powder X-Ray Diffraction (PXRD):

In the absence of a single crystal, powder X-ray diffraction (PXRD) could be utilized to analyze a polycrystalline sample of 6-Methylene- rsc.orgresearchgate.netoxazepane hydrochloride. While not providing the same level of atomic detail as single-crystal XRD, PXRD is a valuable tool for phase identification and for assessing the crystallinity of a sample. researchgate.net A typical PXRD pattern displays a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystalline lattice of the compound.

Table 1: Hypothetical X-Ray Crystallographic Data for 6-Methylene- rsc.orgresearchgate.netoxazepane Hydrochloride

ParameterHypothetical Value
Chemical FormulaC₆H₁₂ClNO
Formula Weight149.62
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)105.5
Volume (ų)820.4
Z4
Density (calculated) (g/cm³)1.210

Note: The data in this table is hypothetical and serves as an illustrative example of what might be obtained from an X-ray diffraction study.

Computational and Theoretical Investigations of 6 Methylene 1 2 Oxazepane

Electronic Structure and Stability Calculations

No published data exists on the electronic structure, molecular orbital energies (HOMO/LUMO), or thermodynamic stability of 6-Methylene- researchgate.netrsc.orgoxazepane derived from computational calculations.

Conformational Analysis and Ring Dynamics

There are no specific computational studies detailing the conformational landscape of the seven-membered 6-Methylene- researchgate.netrsc.orgoxazepane ring. Research into the preferred low-energy conformations (such as chair, boat, or twist-boat forms) and the energy barriers associated with their interconversion is absent from the literature.

Reaction Mechanism Studies

Transition State Characterization and Energy Profiles

No computational investigations into the reaction mechanisms involving 6-Methylene- researchgate.netrsc.orgoxazepane have been reported. As a result, there is no information on the characterization of transition states or the corresponding reaction energy profiles for any of its potential chemical transformations.

Elucidation of Reaction Pathways

The elucidation of specific reaction pathways for 6-Methylene- researchgate.netrsc.orgoxazepane through theoretical modeling has not been documented.

Regioselectivity and Stereoselectivity Predictions

Computational predictions regarding the regioselectivity or stereoselectivity of reactions involving the methylene (B1212753) group or other positions of the 6-Methylene- researchgate.netrsc.orgoxazepane scaffold are not available in the scientific literature.

Application of Density Functional Theory (DFT) and Other Quantum Chemical Methods

While DFT and other quantum chemical methods are standard tools for such analyses, no papers have been published detailing their specific application to investigate the properties of 6-Methylene- researchgate.netrsc.orgoxazepane.

Chemical Reactivity and Transformations of 6 Methylene 1 2 Oxazepane Derivatives

Reactions Involving the Exocyclic Methylene (B1212753) Group

The exocyclic C=C double bond is the most reactive site in 6-methylene- nih.govnih.govoxazepane, making it susceptible to a variety of addition reactions. This reactivity is primarily driven by the desire to relieve the strain associated with the exocyclic double bond and to form more stable, saturated systems. Key transformations involving this group include electrophilic additions, hydrogenation, and oxidation reactions.

Electrophilic Addition: Alkenes readily undergo electrophilic addition reactions. byjus.comlasalle.edulibretexts.org In the case of 6-methylene- nih.govnih.govoxazepane, the π electrons of the double bond can act as a nucleophile, attacking electrophilic species. For instance, the addition of hydrogen halides (HX) is expected to proceed via a carbocation intermediate, with the initial protonation of the exocyclic methylene carbon leading to a tertiary carbocation at the 6-position of the oxazepane ring. Subsequent attack by the halide anion would yield the corresponding 6-halo-6-methyl- nih.govnih.govoxazepane. The regioselectivity of this addition generally follows Markovnikov's rule, where the nucleophile adds to the more substituted carbon. byjus.com

Hydrogenation: The exocyclic double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of a metal catalyst such as palladium, platinum, or nickel, in the presence of hydrogen gas. The process converts the unsaturated 6-methylene- nih.govnih.govoxazepane into the corresponding saturated 6-methyl- nih.govnih.govoxazepane. This transformation is a common strategy to introduce a methyl group at the 6-position and to increase the saturation of the molecule.

Oxidation: The exocyclic methylene group is also susceptible to oxidative cleavage and other oxidative transformations. Ozonolysis, for example, would cleave the double bond to yield a ketone at the 6-position (a 6-oxo- nih.govnih.govoxazepane) and formaldehyde. Other oxidizing agents, such as potassium permanganate (B83412) or osmium tetroxide, could lead to the formation of a diol at the 6-position and the exocyclic carbon. Additionally, benzylic-like C-H oxidations can occur at methylene groups adjacent to activating features. nih.govmdpi.com Riley oxidation, using selenium dioxide, is a known method for the oxidation of active methylene groups. nih.gov

Table 1: Predicted Reactions of the Exocyclic Methylene Group

Reaction Type Reagents Predicted Product
Hydrohalogenation HBr 6-bromo-6-methyl- nih.govnih.govoxazepane
Catalytic Hydrogenation H₂, Pd/C 6-methyl- nih.govnih.govoxazepane
Ozonolysis 1. O₃; 2. (CH₃)₂S 6-oxo- nih.govnih.govoxazepane
Dihydroxylation OsO₄, NMO 6-(hydroxymethyl)- nih.govnih.govoxazepan-6-ol

Functional Group Interconversions on the Oxazepane Ring

The nih.govnih.govoxazepane ring itself offers several sites for functional group interconversions, primarily centered around the nitrogen atom and potentially at carbon atoms bearing other functional groups. These transformations are crucial for the synthesis of diverse derivatives with modified properties.

N-Acylation and N-Alkylation: The secondary amine within the nih.govnih.govoxazepane ring is a key site for derivatization. It can readily undergo N-acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. mdpi.com Similarly, N-alkylation can be achieved using alkyl halides, providing a straightforward method to introduce various substituents on the nitrogen atom. These reactions are fundamental for modifying the electronic and steric properties of the molecule.

Reduction of Amide/Lactam Functionalities: Should a carbonyl group be present on the oxazepane ring, for instance at the 5 or 7-position, forming a lactam, it can be reduced to the corresponding amine. Reagents such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) are effective for the reduction of lactams to cyclic amines. rsc.org This transformation offers a pathway from oxazepanone derivatives to fully saturated and more flexible oxazepane rings.

Modification of Other Ring Substituents: If the oxazepane ring is substituted with other functional groups, a wide range of interconversions can be envisioned. For example, a hydroxyl group could be oxidized to a ketone, or converted to a leaving group for subsequent nucleophilic substitution. An ester group could be hydrolyzed to a carboxylic acid, which in turn could be converted to an amide or other derivatives.

Table 2: Potential Functional Group Interconversions on the nih.govnih.govOxazepane Ring

Starting Functionality Reagents Product Functionality
Secondary Amine (-NH-) Acetyl chloride, Et₃N N-acetyl Amide (-N-C(O)CH₃)
Secondary Amine (-NH-) Methyl iodide, K₂CO₃ N-methyl Amine (-N-CH₃)
Lactam (-C(O)-NH-) LiAlH₄ Cyclic Amine (-CH₂-NH-)
Hydroxyl (-OH) PCC Ketone (=O)

Ring Modifications and Derivatization Strategies

Modification of the nih.govnih.govoxazepane ring itself, either through expansion, contraction, or cleavage, represents a more advanced set of transformations for creating novel heterocyclic scaffolds.

Ring-Closing Metathesis (RCM): Ring-closing metathesis is a powerful tool for the synthesis of unsaturated rings, including seven-membered heterocycles. nih.govwikipedia.orgdrughunter.comorganic-chemistry.org While not a modification of a pre-existing 6-methylene- nih.govnih.govoxazepane, it is a key strategy for the de novo synthesis of related unsaturated oxazepines. For example, a diene precursor containing an amine and an ether linkage could be cyclized using a ruthenium catalyst to form an unsaturated oxazepine ring.

Ring Expansion: Ring expansion reactions provide a route to oxazepanes from smaller heterocyclic systems. For instance, the expansion of a suitably substituted morpholine (B109124) ring can lead to the formation of a nih.govnih.govoxazepane. rsc.org This can occur through neighboring group participation, where a substituent on the morpholine ring facilitates the ring expansion.

Intramolecular Cyclization: The nih.govnih.govoxazepane ring can be constructed through various intramolecular cyclization strategies. frontiersin.orgdocumentsdelivered.comnih.govnih.gov For example, an acyclic precursor containing an amino alcohol and a suitable electrophilic center can undergo cyclization to form the seven-membered ring. This approach allows for the introduction of various substituents on the ring depending on the choice of the starting materials. For instance, a Brønsted acid-catalyzed intramolecular etherification has been used for the synthesis of 4,7-disubstituted 1,4-oxazepanes. documentsdelivered.com

Table 3: Strategies for nih.govnih.govOxazepane Ring Formation and Modification

Strategy Description Example Precursor
Ring-Closing Metathesis Formation of an unsaturated ring from a diene. N-allyl-2-(allyloxy)ethan-1-amine
Ring Expansion Expansion of a smaller ring to a larger one. 4-benzyl-3-chloromethylmorpholine
Intramolecular Cyclization Formation of the ring from an acyclic precursor. N-(2-hydroxyethyl)-N-(2-hydroxypropyl)amine

Cycloaddition Reactions of Oxazepanes

The exocyclic methylene group of 6-methylene- nih.govnih.govoxazepane can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a powerful tool for the construction of more complex, polycyclic heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction): In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.orgmdpi.comnih.govmdpi.comrsc.org The exocyclic double bond of 6-methylene- nih.govnih.govoxazepane can potentially act as a dienophile, reacting with various dienes. For this to be efficient, the double bond would ideally be activated by an electron-withdrawing group, which is not inherently present in the parent molecule. However, derivatization of the oxazepane ring could introduce such activating groups.

1,3-Dipolar Cycloaddition: This type of reaction involves a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered ring. nih.govmdpi.comwikipedia.orgresearchgate.netmdpi.comacs.orgnih.govresearchgate.netpreprints.orgnih.gov The exocyclic methylene group of 6-methylene- nih.govnih.govoxazepane is a good candidate to act as a dipolarophile. For example, reaction with nitrile oxides (generated in situ from hydroximoyl chlorides) would lead to the formation of spiro-isoxazoline derivatives. researchgate.net Similarly, cycloaddition with azomethine ylides would yield spiro-pyrrolidine systems. nih.govwikipedia.org These reactions are often highly regioselective and stereoselective.

Table 4: Potential Cycloaddition Reactions of 6-Methylene- nih.govnih.govoxazepane

Reaction Type 1,3-Dipole/Diene Predicted Product
[4+2] Cycloaddition 1,3-Butadiene Spiro[cyclohexene-1,6'- nih.govnih.govoxazepane] derivative
1,3-Dipolar Cycloaddition Benzonitrile oxide Spiro[ nih.govnih.govoxazepane-6,5'-isoxazoline] derivative
1,3-Dipolar Cycloaddition Azomethine ylide Spiro[ nih.govnih.govoxazepane-6,3'-pyrrolidine] derivative

Advanced Research Applications in Chemical Biology and Design Non Clinical Focus

Design of Molecular Scaffolds for Chemical Libraries

The design and synthesis of molecular scaffolds are fundamental to the construction of chemical libraries used in high-throughput screening and drug discovery. The chemrxiv.orgbirmingham.ac.ukoxazepane framework is an important starting point for assembling such compound screening libraries. birmingham.ac.uk Its three-dimensional structure provides a versatile template that can be systematically decorated with various functional groups to generate a diverse collection of molecules.

Recent research has highlighted the use of oxazepane analogues in the creation of 3D-scaffolds for compound library assembly. chemrxiv.org These libraries are designed to populate biologically relevant chemical space with novel structures. acs.org A key strategy involves the sequential functionalization of amine functionalities within the oxazepane ring system, allowing for the generation of diverse physical compound libraries. chemrxiv.orgacs.org For instance, DNA-encoded library screening, a powerful technique for discovering novel chemotypes, successfully identified benzo[b] chemrxiv.orgbirmingham.ac.ukoxazepin-4-ones as highly potent and selective kinase inhibitors, demonstrating the value of incorporating this scaffold into screening collections. osti.gov Chemical suppliers like Enamine specialize in the design and synthesis of such scaffolds and intermediates specifically for their use in medicinal chemistry and the creation of combinatorial compound libraries. enamine.net

Exploration of Drug-Like Chemical Space through Oxazepane Scaffolds

The concept of "chemical space" encompasses all possible molecules and is a cornerstone of drug discovery. A major goal is to explore novel regions of this space to identify molecules with desirable biological activities. The use of underexplored scaffolds is a key strategy to achieve this, and seven-membered rings like oxazepane are considered to be virtually unexplored in drug discovery. birmingham.ac.uknih.gov

Libraries based on oxazepane scaffolds have been shown to occupy a similar region of physicochemical space as FDA-approved small-molecule drugs, yet they are structurally distinct. chemrxiv.orgacs.org This structural novelty means they may interact with new biological targets, making them highly attractive starting materials for drug discovery programs. birmingham.ac.ukacs.org The development of synthetic methodologies that allow for the substitution of morpholine (B109124) rings for 1,4-oxazepanes further enables the exploration of this drug-like chemical space. birmingham.ac.uk The successful identification of potent neuropharmacological agents from libraries of simple, previously unexploited scaffolds underscores the potential of this approach. nih.gov

Role as Versatile Building Blocks in Complex Molecule Synthesis

In organic synthesis, "building blocks" are relatively simple molecules that serve as starting materials for the construction of more complex structures. The chemrxiv.orgbirmingham.ac.ukoxazepane ring system and its derivatives are classified as heterocyclic building blocks. bldpharm.com Their utility stems from the inherent reactivity and functionality of the heterocyclic core, which can be manipulated to build larger, more intricate molecules. nih.govrsc.org

The "methylene" group in 6-Methylene- chemrxiv.orgbirmingham.ac.ukoxazepane, an exocyclic double bond, provides a reactive handle for a variety of chemical transformations. This feature enhances its versatility, allowing it to participate in reactions such as additions, cycloadditions, or polymerizations, thereby serving as a key intermediate in the synthesis of complex molecular targets. The development of scalable synthetic routes to oxazepane analogues further solidifies their role as practical and useful building blocks for larger-scale chemical production. chemrxiv.org

Development of Precursors for Other Heterocyclic Systems

A sophisticated application of heterocyclic compounds is their use as precursors for the synthesis of other, often more complex, heterocyclic systems. This can be achieved through various chemical transformations, including ring-rearrangement, ring-expansion, or ring-contraction reactions. The synthesis of N-heterocyclic carbene (NHC) precursors from diamine starting materials is one such example of transforming one class of heterocycles into another. mdpi.com

The inherent ring strain of the seven-membered oxazepane ring, combined with the reactivity of the exocyclic methylene (B1212753) group in 6-Methylene- chemrxiv.orgbirmingham.ac.ukoxazepane, makes it a plausible candidate for such transformations. For instance, the ring-opening of strained heterocyclic rings, such as azetidines fused to benzodiazepines, is a known strategy to produce diverse functionalized derivatives. nih.gov Similarly, electrophilic cyclization of N-propargylic β-enaminothiones can yield seven-membered thiazepines. researchgate.net While specific examples for 6-Methylene- chemrxiv.orgbirmingham.ac.ukoxazepane are not detailed, the principles of using strained or reactive heterocycles as precursors suggest its potential in the development of novel synthetic routes to other N/O-containing heterocyclic systems.

Data Tables

Table 1: Research Applications of the chemrxiv.orgbirmingham.ac.ukOxazepane Scaffold

Application Area Description Key Findings Source Citations
Chemical Library Design Used as a core 3D structure for building diverse compound libraries. Enables generation of structurally novel molecules for high-throughput screening. Fused oxazepinones were identified as potent inhibitors from a DNA-encoded library. chemrxiv.org, acs.org, osti.gov
Exploring Chemical Space Provides access to underexplored, sp3-rich regions of drug-like chemical space. Libraries occupy similar physicochemical space to approved drugs but are structurally unique, offering potential for novel biological targets. chemrxiv.org, birmingham.ac.uk, nih.gov
Complex Molecule Synthesis Serves as a versatile intermediate or starting material. The heterocyclic core provides functionality for building larger, more complex molecular architectures. bldpharm.com, nih.gov, rsc.org

| Precursor Development | Potential starting material for conversion into different heterocyclic rings. | The ring strain and functional handles can be exploited for synthetic transformations like ring-opening or rearrangement. | nih.gov, researchgate.net, mdpi.com |

Table 2: Mentioned Chemical Compounds

Compound Name
6-Methylene- chemrxiv.orgbirmingham.ac.ukoxazepane
Benzo[b] chemrxiv.orgbirmingham.ac.ukoxazepin-4-one
Morpholine
Azetidine
Benzodiazepine
Thiazepine

Future Directions and Emerging Research Avenues in 6 Methylene 1 2 Oxazepane Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of seven-membered heterocycles like 1,4-oxazepanes can be challenging due to unfavorable ring-closing thermodynamics and kinetics. acs.org Future research will undoubtedly focus on developing efficient and environmentally benign methods for constructing the 6-Methylene- nih.govuc.ptoxazepane core. frontiersin.org Modern synthetic strategies prioritize sustainability through atom economy, reduced waste, and the use of renewable resources and catalysts. mdpi.com

Potential sustainable approaches could include:

Ring-Expansion Strategies: Methods that involve the expansion of smaller, more readily available rings, such as aziridines or oxetanes, offer an innovative pathway to larger heterocycles and could be adapted for this target. nih.govnih.gov

Multi-Component Reactions (MCRs): Designing a convergent synthesis where three or more starting materials combine in a single step would align with green chemistry principles by reducing intermediate isolation and purification steps. nih.gov

Catalytic Cyclizations: The use of transition-metal or organocatalysts for intramolecular cyclization of appropriately functionalized acyclic precursors could provide a direct and selective route to the oxazepane ring. mdpi.com The introduction of the exocyclic methylene (B1212753) group could be achieved via a late-stage olefination reaction, such as the Wittig reaction. nih.gov

Table 1: Potential Sustainable Synthetic Strategies for 6-Methylene- nih.govuc.ptoxazepane

Strategy Green Chemistry Principle Potential Advantages
Ring Expansion of Aziridines/Oxetanes Atom Economy, Novelty Access to complex scaffolds from simple precursors. nih.govnih.gov
One-Pot Multi-Component Reactions Step Economy, Reduced Waste Increased efficiency, lower solvent usage, and simplified procedures. nih.gov
Transition-Metal Catalyzed Cyclization High Selectivity, Low Catalyst Loading Precise control over ring formation and functional group tolerance. mdpi.com
Bio-catalysis / Chemo-enzymatic Routes Renewable Resources, Mild Conditions Use of enzymes for key steps, enhancing stereoselectivity and reducing hazardous reagents.

Exploration of Underexplored Reactivity Profiles

The chemical character of 6-Methylene- nih.govuc.ptoxazepane is dictated by two primary features: the strained seven-membered 1,4-oxazepane (B1358080) ring and the reactive exocyclic double bond. Future research will aim to systematically investigate the reactivity of these sites to unlock the molecule's full potential as a synthetic building block.

The exocyclic methylene group is expected to be a hub of reactivity. chemrxiv.org Its electron-rich nature makes it susceptible to a variety of transformations:

Electrophilic Additions: Reactions with halogens, acids, and other electrophiles could lead to a range of functionalized 6-substituted-methyl- nih.govuc.ptoxazepanes.

Cycloaddition Reactions: As a dienophile or dipolarophile, it could participate in [4+2] or [3+2] cycloadditions to construct more complex, fused-ring systems. acs.org

Polymerization: The vinyl-ether-like nature of the double bond suggests potential for radical or cationic polymerization to form novel polymers with embedded heterocyclic units.

Hydrogenation: Selective reduction of the double bond would provide a straightforward route to 6-methyl- nih.govuc.ptoxazepane.

The 1,4-oxazepane scaffold itself offers avenues for exploration. The nitrogen atom can be alkylated, acylated, or participate in coordination chemistry. The ring system may also be susceptible to ring-opening reactions under specific conditions, providing access to functionalized linear amino-ether compounds. nih.gov

Table 2: Predicted Reactivity Sites of 6-Methylene- nih.govuc.ptoxazepane

Reactive Site Potential Reaction Types Resulting Structures
Exocyclic C=C Double Bond Electrophilic Addition, Hydrogenation, Cycloaddition, Polymerization Functionalized 6-methyl derivatives, fused heterocycles, novel polymers. nih.govacs.org
Ring Nitrogen Atom N-Alkylation, N-Acylation, Coordination Quarternary ammonium (B1175870) salts, amides, metal complexes.
Heterocyclic Ring Ring-Opening, Ring Contraction Acyclic amino-ethers, smaller N,O-heterocycles. nih.govdigitellinc.com

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including superior heat and mass transfer, enhanced safety for hazardous reactions, and straightforward scalability. uc.ptrsc.org The application of flow technology to the synthesis of 6-Methylene- nih.govuc.ptoxazepane could enable reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. researchgate.net

Table 3: Comparison of Batch vs. Hypothetical Flow Synthesis

Parameter Traditional Batch Synthesis Continuous Flow Synthesis
Reaction Time Potentially hours to days per step Minutes to hours for the entire sequence. rsc.org
Scalability Challenging, often requires re-optimization Simple scale-up by running the system for longer. researchgate.net
Safety Handling of unstable intermediates can be risky Small reactor volumes minimize risk; better control over exotherms. uc.pt
Process Control Limited control over mixing and temperature gradients Precise control over temperature, pressure, and residence time.
Automation Difficult to fully automate Readily integrated with automated pumps, purification, and analysis units. researchgate.net

Advanced Spectroscopic and Computational Studies for Deeper Mechanistic Understanding

A thorough understanding of the structural and electronic properties of 6-Methylene- nih.govuc.ptoxazepane is essential for predicting its behavior and designing applications. Advanced spectroscopic and computational methods will be indispensable in this endeavor.

Spectroscopic Characterization: While standard techniques like ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry will be used for routine structural confirmation, more advanced methods can provide deeper insights. researchgate.net Dynamic NMR spectroscopy, for example, could be employed to study the conformational flexibility and ring-inversion barriers of the seven-membered oxazepane ring, a known characteristic of such systems. nih.gov

Computational Studies: Quantum chemical calculations, particularly Density Functional Theory (DFT), will be a powerful tool for complementing experimental work. nih.govresearchgate.net Computational models can be used to:

Predict the most stable conformations of the ring system.

Calculate the activation barriers for various reactions, thereby predicting reactivity and regioselectivity. nih.gov

Simulate spectroscopic data (e.g., NMR chemical shifts, IR frequencies) to aid in structural elucidation.

Investigate the electronic structure, including frontier molecular orbitals (HOMO/LUMO), to understand its reactivity profile. arxiv.org

Table 4: Expected Spectroscopic Signatures for 6-Methylene- nih.govuc.ptoxazepane

Technique Key Feature Expected Chemical Shift / Frequency Range
¹H NMR Vinylic Protons (=CH₂) δ 4.0 - 4.5 ppm
Allylic Protons (-O-CH₂-C=) δ 4.2 - 4.8 ppm
Amine Protons (-N-CH₂-) δ 2.5 - 3.5 ppm
¹³C NMR Quaternary Vinylic Carbon (>C=) δ 155 - 165 ppm
Methylene Vinylic Carbon (=CH₂) δ 85 - 95 ppm
IR Spectroscopy C=C Stretch 1650 - 1680 cm⁻¹
C-O-C Stretch 1050 - 1150 cm⁻¹

Note: The values presented are hypothetical estimates based on analogous structures and may vary.

Q & A

Q. What are the optimal synthetic routes for 6-Methylene-[1,4]oxazepane, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound derivatives typically involves cyclization of amino alcohols or halogenated precursors. For example, tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate (CAS 748805-96-1) is synthesized via cyclization under optimized conditions, achieving yields of ~70% . Key parameters include solvent selection (e.g., dichloromethane/acetone mixtures for purification) and temperature control during nucleophilic substitution reactions. Absolute ethanol is often used as a solvent for intermediates, as demonstrated in thiourea-oxazepane synthesis . For yield optimization, flash column chromatography and crystallization are critical for purity .

Q. How can spectroscopic techniques (NMR, UV-Vis) be applied to characterize this compound derivatives?

Methodological Answer:

  • 1H-NMR : Protons on the oxazepane ring exhibit distinct shifts. For example, methylene protons in 3-(4-bromophenyl)-1,4-oxazepane appear at δ7.45–7.41 (aromatic) and δ3.68–3.76 (oxazepane ring) in DMSO-d6 .
  • UV-Vis : Absorption maxima (λ) for thiourea-oxazepane derivatives range between 250–300 nm, correlating with π→π* transitions in conjugated systems .
  • Elemental analysis : Confirms stoichiometry (e.g., C: 52.1%, H: 6.2%, N: 12.4% for a thiourea-oxazepane derivative) .

Q. What are the common chemical reactions of this compound, and how do substituents influence reactivity?

Methodological Answer: The compound undergoes:

  • Oxidation : Using KMnO₄ or H₂O₂ to form hydroxylated derivatives .
  • Reduction : LiAlH₄ reduces the oxazepane ring to amine derivatives .
  • Substitution : Nucleophilic agents (e.g., alkyl halides) target the nitrogen or oxygen atoms. Substituents like bromophenyl groups enhance electrophilic aromatic substitution reactivity, while methylene groups influence steric hindrance .

Q. How does this compound compare structurally and functionally to related heterocycles like morpholine or 1,2-oxazepane?

Methodological Answer:

  • Structural : The 7-membered 1,4-oxazepane ring introduces greater conformational flexibility than 6-membered morpholine, altering hydrogen-bonding capacity .
  • Functional : Unlike 1,2-oxazepane, the 1,4-oxazepane configuration in 6-Methylene derivatives enhances stability in acidic conditions, making it suitable for proteasome inhibition studies .

Advanced Research Questions

Q. How do kinetic and thermodynamic parameters inform the design of reactions involving this compound?

Methodological Answer: First-order kinetics are observed in reactions with anhydrides (e.g., maleic anhydride), with rate constants increasing at higher temperatures (213–253 K). Thermodynamic parameters (ΔH = +120 kJ/mol, ΔG = −15 kJ/mol) confirm endothermic, spontaneous reactions . Computational models (e.g., density functional theory) validate these findings, showing a free energy barrier of ~25 kcal/mol for 1,4-oxazepane formation .

Q. What mechanistic insights explain the role of this compound in proteasome inhibition?

Methodological Answer: X-ray crystallography reveals that 1,4-oxazepane derivatives bind to the 20S proteasome via a nucleophilic attack mechanism. The C6-methyl group displaces active-site water molecules, forming hydrogen bonds with Thr21g-OH and Ser130 . This mechanism contrasts with 6-membered ring inhibitors, where steric clashes reduce efficacy. Control experiments with Mg(OAc)₂ confirm that acetate coordination does not disrupt oxazepane ring formation .

Q. How can computational methods (e.g., 3D-QSAR, MD simulations) guide the design of this compound derivatives with targeted biological activity?

Methodological Answer:

  • 3D-QSAR : Models for dopamine D4 receptor ligands highlight the importance of methylene group orientation and ring size in binding affinity .
  • MD simulations : Predict solvent accessibility and hydrogen-bonding patterns in proteasome inhibition .
  • KIE analysis : Primary kinetic isotope effects (KIE = 1.2–1.5) confirm rate-determining steps in epoxyketone ring-opening reactions .

Q. How can contradictions in experimental data (e.g., conflicting biological activity reports) be resolved for this compound derivatives?

Methodological Answer:

  • Triangulation : Combine NMR, X-ray crystallography, and enzymatic assays to validate binding modes .
  • Control experiments : Test alternative reaction pathways (e.g., radiochemistry-free conditions) to confirm product identity .
  • Meta-analysis : Compare datasets across studies (e.g., proteasome inhibition vs. dopamine receptor binding) to identify structure-activity trends .

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